molecular formula C9H12O2<br>C6H5C(CH3)2OOH<br>C9H12O2 B121061 Cumene hydroperoxide CAS No. 80-15-9

Cumene hydroperoxide

Cat. No.: B121061
CAS No.: 80-15-9
M. Wt: 152.19 g/mol
InChI Key: YQHLDYVWEZKEOX-UHFFFAOYSA-N
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Description

Cumene hydroperoxide is an organic compound with the chemical formula C₆H₅C(CH₃)₂OOH. It is classified as an organic hydroperoxide and appears as a colorless to pale yellow oily liquid. This compound is a crucial intermediate in the industrial production of phenol and acetone through the cumene process. It is also used as a free radical initiator in various polymerization reactions .

Mechanism of Action

Target of Action

Cumene hydroperoxide (CHP) is an organic compound that primarily targets molecular oxygen and cumene . It is also known to interact with metal ions when applied onto a metal surface . In the presence of these targets, CHP acts as a free radical initiator .

Mode of Action

The interaction of CHP with its targets results in a series of reactions. When cumene is treated with oxygen, an autoxidation process occurs, leading to the formation of CHP . In the presence of metal ions, a redox initiation of radical polymerization occurs . This process is crucial for the production of certain materials, such as acrylic adhesives .

Biochemical Pathways

CHP affects several biochemical pathways. It is involved in the cumene process for producing phenol and acetone from benzene and propene . It also plays a role in the manufacturing of propylene oxide by the oxidation of propylene . Furthermore, CHP is known to induce lipid oxidation and generate highly reactive free radicals .

Pharmacokinetics

It is known that chp is an oily liquid and has a solubility in water of 1.5 g/100 mL . These properties may influence its bioavailability and distribution in the body.

Result of Action

The action of CHP results in several molecular and cellular effects. The oxidation of cumene by CHP affords propylene oxide and the byproduct 2-Phenyl-2-propanol . The products of decomposition of CHP are methylstyrene, acetophenone, and 2-Phenyl-2-propanol .

Action Environment

The action, efficacy, and stability of CHP can be influenced by environmental factors. For instance, the autoxidation of cumene to form CHP occurs at temperatures greater than 100 °C . Industrial cumene oxidation is carried out in bubbling column reactors at a temperature of 353–403 K and at a pressure of 0.1–0.7 MPa . Moreover, CHP is a noxious environmental pollutant whose toxicity is determined both by hydroperoxide and aromatic structures . It is released in the environment with wastewaters of phenol production by the cumene method, of rubber and polymer synthesis, and of other chemical plants .

Biochemical Analysis

Biochemical Properties

Cumene hydroperoxide participates in a variety of biochemical reactions, interacting with enzymes, proteins, and other biomolecules . For instance, it is used as an initiator in the radical curing of acrylic structural adhesives . In this process, this compound molecules participate in redox initiation of radical polymerization .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. This stress is caused by an imbalance between the formation of reactive oxygen species and the antioxidant defense of a body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of intermediate adducts between reaction mixture components and the catalyst, initiation reactions, the reactions of chain propagation and chain termination, and molecular reactions inherent in cumene oxidation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, are not fully documented, it is known that this compound is involved in oxidative stress, which can have significant impacts on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, it is involved in the oxidation of cumene, a process that is part of the technological process for producing phenol and acetone .

Transport and Distribution

It is known that this compound is produced via the oxidation of cumene, suggesting that it may be distributed in areas where cumene is present .

Subcellular Localization

Given its role in oxidative stress, it is likely that this compound may be localized in areas of the cell where reactive oxygen species are formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cumene hydroperoxide is synthesized by the oxidation of cumene (isopropylbenzene) with atmospheric oxygenThe reaction is typically carried out at temperatures above 100°C, where oxygen is passed through liquid cumene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors, often using bubbling column reactors. The oxidation process is carried out at temperatures ranging from 353 to 403 K and pressures between 0.1 to 0.7 MPa. The conversion level of cumene is typically 10-25%, with a selectivity of 85-90% .

Chemical Reactions Analysis

Types of Reactions: Cumene hydroperoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cumene hydroperoxide has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its role as an intermediate in the cumene process, which is the dominant method for producing phenol and acetone. Its stability and reactivity make it a valuable compound in both industrial and research applications .

Properties

IUPAC Name

2-hydroperoxypropan-2-ylbenzene
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InChI

InChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
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InChI Key

YQHLDYVWEZKEOX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=CC=C1)OO
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Molecular Formula

C9H12O2, Array
Record name CUMENE HYDROPEROXIDE
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DSSTOX Substance ID

DTXSID3024869
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Molecular Weight

152.19 g/mol
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Physical Description

Cumene hydroperoxide is a colorless to light yellow liquid with a sharp, irritating odor. Flash point 175 °F. Boils at 153 °C and at 100 °C at the reduced pressure of 8 mmHg. Slightly soluble in water and denser than water. Hence sinks in water. Readily soluble in alcohol, acetone, esters, hydrocarbons, chlorinated hydrocarbons. Toxic by inhalation and skin absorption. Used in production of acetone and phenol, as a polymerization catalyst, in redox systems., Liquid, Colorless to pale-yellow liquid with a sharp, irritating odor; [AIHA], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes at 261 °F (NTP, 1992), 153 °C, BP: Decomposes at 1 atm
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Flash Point

135 °F (NTP, 1992), 79 °C, 175 °F (79 °C) (Closed cup), 79 °C c.c.
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 1.39X10+4 mg/L at 25 °C, Slightly soluble in water, Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons., Soluble in ether, Solubility in water, g/100ml: 1.5
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Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.03 g/cu cm at 20 °C, Relative density (water = 1): 1.06
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Vapor Density

5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.6 mmHg at 68 °F (for 80-85% by weight) (NTP, 1992), 0.00327 [mmHg], 3.27X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 32
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Mechanism of Action

The cumene hydroperoxide-hematin system reacts with 5,5-dimethyl-1-pyrroline-1-oxide to form the nitroxide 5,5-dimethyl-pyrrolidone-(2)-oxyl-(1) (DMPOX). DMPOX is formed via spin trapping of a cumene hydroperoxyl radical followed by an intramolecular carbanion displacement. Activation of carcinogen n-hydroxy-2-acetyl aminofluorene by cumene hydroperoxide-hematin system is most likely mediated by cumene hydroperoxyl radical., Cumene hydroperoxide oxidized cholesterol to the carcinogen 5,6-epoxide (5,6-alpha-epoxy-5-alpha-cholestan-3-beta-ol).
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Impurities

Impurities found in 80-95% cumene hydroperoxide include: cumene, dimethyl phenylcarbinol, and acetophenone.
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Color/Form

Colorless to pale-yellow liq, Colorless liquid

CAS No.

80-15-9
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Melting Point

less than -40 °F (NTP, 1992), -9 °C
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Synthesis routes and methods

Procedure details

The industrial synthesis of phenol comprises the alkylation steps of benzene to cumene, the oxidation of cumene to cumyl hydroperoxide and the subsequent rearrangement to give phenol and acetone.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cumene hydroperoxide
Reactant of Route 2
Cumene hydroperoxide
Reactant of Route 3
Cumene hydroperoxide
Reactant of Route 4
Cumene hydroperoxide
Reactant of Route 5
Cumene hydroperoxide
Reactant of Route 6
Cumene hydroperoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.